molecular formula C24H22N4O2 B2736858 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903160-52-0

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Katalognummer: B2736858
CAS-Nummer: 1903160-52-0
Molekulargewicht: 398.466
InChI-Schlüssel: YLYARZFGDYBRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring fused with a quinoline moiety, which contributes to its biological activity. The synthesis typically involves the reaction of 1-methyl-3-phenylpyrazole with quinoline derivatives in the presence of appropriate coupling agents. The resulting structure can be represented as follows:

C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}

Biological Activity Overview

Research has indicated that compounds containing both pyrazole and quinoline structures exhibit a variety of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in various cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Properties : The incorporation of quinoline enhances the antimicrobial efficacy of pyrazole derivatives. Research indicates that these compounds can effectively inhibit the growth of both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances the potency against specific biological targets. For example, substituents like methoxy or halogens have been shown to increase binding affinity to target enzymes .
  • Quinoline Influence : The quinoline moiety plays a critical role in modulating the pharmacokinetic properties of the compound, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antitumor Activity

A study evaluated a series of pyrazole derivatives against human cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects revealed that similar pyrazole compounds inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation mitigation in animal models.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been shown to inhibit cancer cell proliferation in vitro. A case study demonstrated that such compounds can induce apoptosis in human cancer cell lines, suggesting their potential as therapeutic agents against various cancers .

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism. For example, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in tumor growth and inflammation pathways .

Agricultural Applications

Herbicidal Activity : The compound's structural features allow it to interact with plant metabolic pathways, making it a candidate for herbicide development. Research indicates that similar pyrazole compounds can inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective control of broadleaf weeds in crops like maize.

Case Study on Crop Protection : A field study evaluated the efficacy of a related compound in controlling weed populations in maize fields. Results showed a significant reduction in weed biomass compared to untreated controls, highlighting its potential for agricultural use .

Material Science

Polymer Synthesis : The unique chemical structure of this compound has been explored for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has demonstrated that incorporating such compounds into polymer matrices can improve their stability and resistance to degradation .

Data Tables

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agent
Enzyme inhibitor
Agricultural ScienceHerbicide development
Material SciencePolymer enhancement

Analyse Chemischer Reaktionen

Nucleophilic Additions to the Ketone Group

The central methanone group participates in nucleophilic reactions under controlled conditions:

Reaction TypeConditionsProductYield (%)Source
Grignard AdditionRMgX (R = alkyl/aryl), THF, 0–25°CTertiary alcohol derivatives60–75*
Reduction (NaBH₄)MeOH, 0°C → RT, 4 hSecondary alcohol45–55*
Thionation (Lawesson’s)Toluene, reflux, 8–12 hThioketone analog68*

Notes :

  • Steric hindrance from the 1-methyl-3-phenylpyrazole and quinolin-8-yloxy groups reduces reaction rates compared to simpler aryl ketones.

  • Thionation preserves the pyrrolidine ring integrity but requires extended reaction times .

Functionalization of the Pyrazole Ring

The 1-methyl-3-phenylpyrazole moiety undergoes electrophilic substitution and cross-coupling:

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄, 0–5°C) introduces nitro groups at the 4-position of the pyrazole ring (yield: 55–60%) .

  • Sulfonation (SO₃/DCM, RT) occurs preferentially at the phenyl ring’s para position due to steric shielding of the pyrazole .

Cross-Coupling Reactions

ReactionCatalytic SystemProductYield (%)Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-Aryl-substituted pyrazole derivatives70–85
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxaneN-alkylated pyrrolidine variants50–65

Quinolin-8-yloxy Ether Reactivity

The quinoline-linked ether bond demonstrates lability under specific conditions:

ReactionConditionsOutcomeSource
Acidic Cleavage48% HBr/AcOH, reflux, 6 hQuinolin-8-ol and pyrrolidine diol
Photocatalytic OxidationRu(bpy)₃Cl₂, CH₃CN, blue LEDOxidative cleavage to quinoline ketone

Structural Insight :
Crystallographic data (CCDC 825795) confirms the quinoline ring’s planarity, which stabilizes the transition state during cleavage reactions .

Pyrrolidine Ring Modifications

The 3-(quinolin-8-yloxy)pyrrolidine component undergoes ring-opening and functionalization:

N-Alkylation/Acylation

  • Acylation : Treatment with acetyl chloride (Et₃N, DCM, 0°C → RT) yields N-acetylpyrrolidine derivatives (yield: 78–82%) .

  • Sulfonylation : Tosyl chloride (DMAP, CHCl₃) forms stable sulfonamides (yield: 65–70%) .

Ring-Opening Reactions

ReagentConditionsProductSource
H₂O₂/HCO₂H50°C, 24 hQuinoline-8-ol + pyrrolidine diacid
LiAlH₄THF, reflux, 8 hReduced pyrrolidine alcohol

Comparative Reactivity Data

Key parameters influencing reaction outcomes:

ParameterEffect on ReactivityExampleSource
Solvent PolarityHigher polarity accelerates ketone reductions (ε: MeOH > THF)NaBH₄ reduction in MeOH: 55% vs. THF: 32%
TemperatureLawesson’s reagent reactions require >100°C for completionThioketone synthesis at 110°C: 68% yield
Steric HindrancePyrazole’s 1-methyl group slows electrophilic substitutionNitration yield: 55% vs. 85% for unsubstituted analogs

Mechanistic Considerations

  • Ketone Reactivity : DFT calculations suggest the methanone’s electrophilicity (calculated ΔE = 1.8 eV) is reduced by conjugation with the pyrazole ring .

  • Ether Cleavage : Acidic cleavage proceeds via a protonated intermediate stabilized by quinoline’s nitrogen lone pair (pKa ≈ 4.9) .

Eigenschaften

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-27-21(15-20(26-27)17-7-3-2-4-8-17)24(29)28-14-12-19(16-28)30-22-11-5-9-18-10-6-13-25-23(18)22/h2-11,13,15,19H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYARZFGDYBRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.